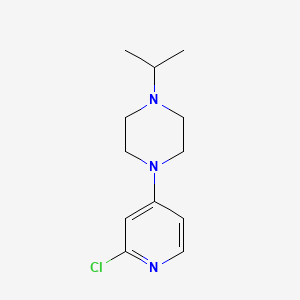

1-(2-Chloropyridin-4-yl)-4-isopropylpiperazine

Overview

Description

“1-(2-Chloropyridin-4-yl)ethanone” is a laboratory chemical . It’s used in various applications but not recommended for food, drug, pesticide or biocidal product use .

Molecular Structure Analysis

The molecular formula for “1-(2-Chloropyridin-4-yl)ethanone” is C7H6ClNO . For “1-(2-Chloropyridin-4-yl)-3-phenylurea”, the molecular formula is C9H8ClNO2 .

Physical And Chemical Properties Analysis

The weight percentage of “1-(2-Chloropyridin-4-yl)ethanone” is 97% .

Scientific Research Applications

Synthesis and Chemical Properties

1-(2-Chloropyridin-4-yl)-4-isopropylpiperazine is a compound with significant potential in various chemical synthesis and research applications. Research studies have highlighted its utility in the synthesis of dihydropiperazine neonicotinoid compounds, where it serves as a precursor or an intermediate in the production of insecticidal agents. Dihydropiperazines, structurally related to this compound, have been explored for their ability to act as bioisosteric replacements in neonicotinoid compounds, offering a degree of molecular rigidity not present in acyclic counterparts, which can be crucial for biological activity (Samaritoni et al., 2003).

Applications in Antimicrobial Research

Furthermore, derivatives of this compound have been synthesized and evaluated for their antimicrobial properties. Studies involving the synthesis of new pyridine derivatives, including those utilizing 2-chloropyridine-3-carboxylic acid, have demonstrated variable and modest antimicrobial activity against several strains of bacteria and fungi. These findings suggest the compound's derivatives could be explored further for potential antimicrobial applications (Patel, Agravat, & Shaikh, 2011).

Potential in Material Science

Additionally, compounds structurally similar to this compound have been involved in the synthesis and study of materials exhibiting unique properties, such as spin-transitions in iron(II) complexes. These studies contribute to a broader understanding of the impact of polymorphism on the behavior of spin-crossover compounds, potentially leading to applications in material science and nanotechnology (Pritchard et al., 2009).

Exploration in Nootropic Agents

The scope of research also extends to the exploration of nootropic agents, where related dihydropiperazine structures have been synthesized for potential cognitive enhancement effects. This area of study highlights the versatility of compounds related to this compound in the development of new therapeutic agents (Valenta et al., 1994).

Safety and Hazards

Mechanism of Action

Target of Action

The primary target of 1-(2-Chloropyridin-4-yl)-4-isopropylpiperazine is the enzyme Lysyl Oxidase Like 2 (LOXL2) . LOXL2 plays a crucial role in the cross-linking of collagen and elastin, which are essential components of the extracellular matrix in various tissues .

Mode of Action

This compound acts as a selective inhibitor of LOXL2 . It binds to LOXL2, reducing its enzymatic activity and thereby affecting the cross-linking of collagen and elastin . This interaction leads to changes in the structure and function of the extracellular matrix, which can influence various biological processes, including tissue remodeling and fibrosis .

Biochemical Pathways

The inhibition of LOXL2 by this compound affects the lysyl oxidase pathway . This pathway is involved in the biosynthesis of connective tissue, particularly the formation and repair of collagen and elastin . By inhibiting LOXL2, the compound can disrupt these processes, leading to alterations in tissue structure and function .

Pharmacokinetics

It has been suggested that the compound may have good bioavailability, as it is able to effectively inhibit loxl2 in human whole blood assays .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve alterations in the extracellular matrix . By inhibiting LOXL2, the compound can disrupt the formation and repair of collagen and elastin, leading to changes in tissue structure and function . These effects may have implications for various pathological conditions, including fibrotic diseases .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of blood proteins can affect the compound’s ability to inhibit LOXL2 . Furthermore, factors such as pH, temperature, and the presence of other substances could potentially influence the compound’s stability and activity.

properties

IUPAC Name |

1-(2-chloropyridin-4-yl)-4-propan-2-ylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18ClN3/c1-10(2)15-5-7-16(8-6-15)11-3-4-14-12(13)9-11/h3-4,9-10H,5-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMSMNRBKGRKPIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1CCN(CC1)C2=CC(=NC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

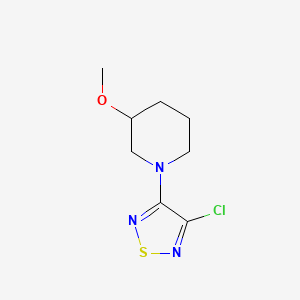

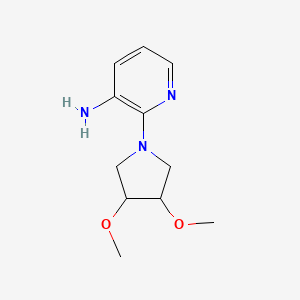

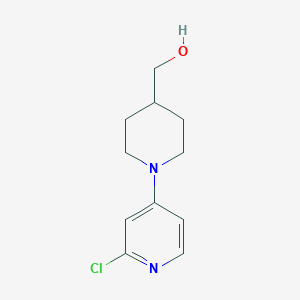

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

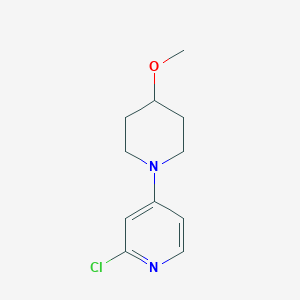

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{[(1S,2S)-2-hydroxycyclohexyl]sulfanyl}propane-1,2-diol](/img/structure/B1474481.png)